N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-(methylsulfonyl)piperidine-4-carboxamide
Description
N-(2-(3-Chlorophenyl)-2-methoxypropyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core substituted with a methylsulfonyl group at position 1 and a 2-(3-chlorophenyl)-2-methoxypropyl chain at the carboxamide nitrogen. Key structural features include:
- Methoxypropyl group: Contributes to solubility and conformational flexibility.
- Methylsulfonyl group: Improves metabolic stability and may influence hydrogen bonding or electrostatic interactions.
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O4S/c1-17(24-2,14-5-4-6-15(18)11-14)12-19-16(21)13-7-9-20(10-8-13)25(3,22)23/h4-6,11,13H,7-10,12H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCUBBHTLBQFCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCN(CC1)S(=O)(=O)C)(C2=CC(=CC=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H23ClN2O4S
- Molecular Weight : 364.88 g/mol
This compound features a piperidine core, which is known for its diverse biological activities, including analgesic and anti-inflammatory effects.
Pharmacological Effects
The biological activity of this compound has been investigated in various studies. Key findings include:
- Antitumor Activity : Research indicates that compounds with similar piperidine structures exhibit significant antitumor properties. For instance, studies have shown that piperidine derivatives can inhibit tumor growth and induce apoptosis in cancer cell lines .
- Antimicrobial Activity : Compounds bearing the piperidine nucleus have demonstrated moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. This suggests potential applications in treating bacterial infections .
The mechanism of action for this compound involves interaction with specific biological targets:
- MDM2 Inhibition : Similar compounds have been noted for their ability to inhibit MDM2, a negative regulator of the p53 tumor suppressor. By inhibiting MDM2, these compounds can lead to increased p53 activity, promoting cell cycle arrest and apoptosis in cancer cells .
- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases like Alzheimer's .
Case Study 1: Antitumor Efficacy
In a study evaluating the antitumor efficacy of related compounds, it was found that a similar piperidine derivative exhibited an IC50 value of 0.15 μM against the SJSA-1 cell line. This highlights the potential effectiveness of this compound in cancer treatment .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of synthesized compounds with piperidine moieties. The results indicated that several derivatives displayed strong inhibitory activity against Salmonella typhi and moderate activity against other bacterial strains, suggesting that this compound may also possess similar antimicrobial effects .
Table 1: Biological Activities of Piperidine Derivatives
| Activity Type | Compound Structure | IC50 Value (μM) | Reference |
|---|---|---|---|
| Antitumor | Similar Piperidine Derivative | 0.15 | |
| Antimicrobial | Piperidine with Sulfonyl Group | Moderate | |
| AChE Inhibition | Piperidine Derivative | Strong |
| Mechanism | Description |
|---|---|
| MDM2 Inhibition | Increases p53 activity leading to apoptosis |
| AChE Inhibition | Potential therapeutic target for neurodegeneration |
Comparison with Similar Compounds
Structural Analogues in Antiviral Therapeutics
Piperidine-carboxamide derivatives are prominent in antiviral research. The table below compares structural and functional attributes:
Key Observations :
- Substituent Impact : The target compound’s 3-chlorophenyl group may offer stronger halogen bonding than the 2-chloro-6-methylphenyl group in HCV inhibitors . Its methoxypropyl chain provides greater flexibility compared to rigid naphthalene derivatives in SARS-CoV-2 inhibitors .
- Synthetic Feasibility : Yields for structurally complex analogs (e.g., 57–61% in ) suggest challenges in synthesizing the target compound, particularly in introducing the methylsulfonyl group without side reactions.
Kinase Inhibitors with Chlorophenyl Moieties
Chlorophenyl-containing kinase inhibitors highlight the role of halogenated aryl groups in target binding:
- Gefitinib (ZD1839): Features a 3-chloro-4-fluorophenyl group and methoxyquinazoline core, targeting EGFR .
- Tyrphostin AG1478 : Combines 3-chlorophenyl with dimethoxyquinazoline for EGFR inhibition .
Comparison :
- The methylsulfonyl group may mimic sulfonamide-based inhibitors (e.g., apremilast in ), enhancing solubility and plasma stability .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The 3-chlorophenyl and methoxy groups balance lipophilicity (logP ~2.5–3.0*), comparable to apremilast (logP 2.1) .
- Solubility: The methylsulfonyl group improves aqueous solubility relative to non-sulfonylated analogs (e.g., phenothiazine derivatives in ) .
- Metabolic Stability : Sulfonyl groups reduce CYP450-mediated oxidation, as seen in apremilast .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
